

Crystal Structure Determination of 4-Chloro-3-nitrobenzenecarboximidamide

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzenecarboximidamide
Cat. No.: B12438216

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Executive Summary

Objective: To determine the atomic-resolution structure of **4-Chloro-3-nitrobenzenecarboximidamide** to elucidate its hydrogen-bonding topology and conformational lock imposed by the 3-nitro/4-chloro substitution pattern. **Methodology:** Single-crystal X-ray Diffraction (SC-XRD).^[1] **Critical Challenge:** Amidines are strong bases (

). The free base is often hygroscopic or oily; therefore, this protocol prioritizes the crystallization of the hydrochloride salt form to ensure lattice stability.

Phase 1: Sample Preparation & Crystallization

The quality of the diffraction data is strictly limited by the quality of the crystal. For this amphiphilic aromatic system, we employ a dual-solvent strategy.

Chemical Verification

Before crystallization, purity must be

(HPLC). The presence of the hydrolytic impurity 4-chloro-3-nitrobenzamide (a common degradation product of amidines) must be ruled out via

H-NMR, as it crystallizes readily and can lead to false positives [1].

Crystallization Protocol (Vapor Diffusion)

We utilize the Hanging Drop Vapor Diffusion method, adapted from macromolecular crystallography for small molecules to control nucleation rates.

Experimental Setup:

- Solute: 20 mg of **4-Chloro-3-nitrobenzenecarboximidamide HCl**.
- Solvent (Mother Liquor): Methanol:Water (80:20 v/v). The water fraction helps solubilize the ionic salt lattice.
- Precipitant (Reservoir): Diethyl ether or Acetone (Antisolvents).

Workflow:

- Dissolve the amidine salt in the Mother Liquor to near-saturation at 298 K.
- Filter through a 0.22 μ m PTFE syringe filter to remove nucleation sites (dust).
- Place a 2 μ L drop of the solution on a siliconized cover slip.
- Invert over a reservoir containing 1 mL of the Precipitant.
- Seal with vacuum grease and store at 4°C (to reduce thermal motion and improve order).

“

Expert Insight: If the HCl salt yields twinned needles (common in benzamidines), switch to the picrate or hexafluorophosphate salt to alter the packing forces.

Phase 2: Data Acquisition Strategy

Data collection must account for the absorption cross-section of the Chlorine atom and the potential for weak high-angle diffraction due to the nitro group's thermal motion.

Instrument Configuration

- Source: Mo-K

(

Å).

- Reasoning: While Cu-K

provides higher flux, Mo is preferred here to minimize absorption errors (

) caused by the Chlorine atom (

).

- Detector: Hybrid Photon Counting (HPC) or CCD.

- Temperature: 100 K (Cryostream).

- Reasoning: Cooling is mandatory to freeze the rotation of the -NO

group, which often exhibits high thermal parameters at room temperature.

Collection Strategy

- Scan Type:

-scans with 0.5° width.

- Redundancy: Aim for

to ensure accurate intensity statistics for absorption correction.

- Resolution: Collect to at least

\AA (

for Mo) to resolve the C-Cl bond distance accurately.

Phase 3: Structure Solution & Refinement

The logical flow from raw reflections to a phased model.

Data Reduction

Process raw frames using SAINT or CrysAlisPro.

- Absorption Correction: Apply Multi-scan (SADABS) or Gaussian integration based on crystal face indexing. This is critical for accurate electron density around the Cl atom.

Phasing (Intrinsic Phasing)

Use SHELXT [2]. The presence of the heavy Chlorine atom makes this a trivial solution for modern dual-space methods.

- Expectation: The Cl and the Nitro-group Oxygen atoms will appear as the strongest peaks in the initial E-map.

Refinement Workflow (SHELXL)

- Isotropic Refinement: Assign atom types (C, N, O, Cl) to the Q-peaks. Refine

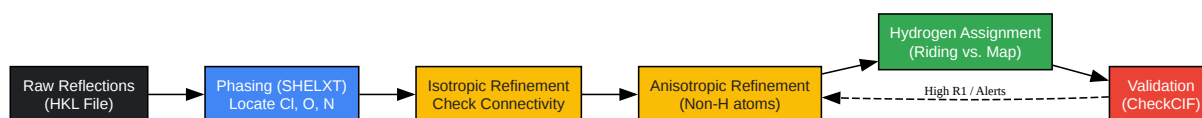
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- Anisotropic Refinement: Switch non-hydrogen atoms to anisotropic displacement parameters (ADPs).

- Hydrogen Placement:
 - Aromatic H: Geometric riding model (HFIX 43).
 - Amidine H: Locate in Difference Fourier map if data quality permits. If not, use HFIX 137 (rotating group) to allow H-bonding optimization.
- Disorder Handling: Check the -NO

group. If ellipsoids are elongated, model as two positions (PART 1 / PART 2) with summed occupancy = 1.0.

Visualization of Refinement Logic



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Figure 1: Iterative refinement workflow using the SHELX suite.

Phase 4: Structural Analysis & Validation

Interpretation of the solved structure.

Molecular Conformation

The steric clash between the ortho-Cl and the amidine group, or the meta-NO

, will force the amidine group out of the phenyl ring plane.

- Metric: Measure the torsion angle (C-C-C-N).
- Comparison: Compare with the planar benzamidine unsubstituted structure. A twist of

indicates steric strain.

Hydrogen Bonding Topology

Amidines are prolific H-bond donors. In the crystal lattice, expect the formation of the R (8) dimer motif (two molecules paired via N-H...N bonds), unless disrupted by the chloride counter-ion.

- Amidine-Chloride Interaction: If crystallized as an HCl salt, the primary interaction will be charge-assisted H-bonds:

Comparison with Analogues

Compare the unit cell packing with 4-chloro-3-nitrobenzamide (CCDC 717292) [3].

- Amide: Forms N-H...O dimers.
- Amidine: Will likely form N-H...Cl or N-H...N networks, creating a distinct packing motif despite the similar molecular shape.

Quantitative Data Summary Table

Parameter	Target Value	Critical Action if Failed
R1 (all data)	(5%)	Check for twinning or poor absorption correction.
Goodness of Fit (GooF)		Adjust weighting scheme (WGHT).
Data/Parameter Ratio		Collect higher resolution data.
Max Shift/Error		Continue refinement cycles.
Residual Density		Check for solvent voids or heavy atom disorder.

References

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